Fluoren-2-amine, 3-methoxy-
Description
Fluoren-2-amine, 3-methoxy- is a fluorene derivative featuring an amine group at position 2 and a methoxy (-OCH₃) substituent at position 2. Fluorene-based amines are critical in materials science and pharmaceuticals due to their aromaticity, rigidity, and tunable electronic properties. The methoxy group enhances electron density via resonance effects, influencing reactivity and applications such as organic light-emitting diodes (OLEDs) or agrochemical intermediates.
Properties
CAS No. |
6893-23-8 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-methoxy-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13NO/c1-16-14-8-12-10(7-13(14)15)6-9-4-2-3-5-11(9)12/h2-5,7-8H,6,15H2,1H3 |
InChI Key |
AQTUKLQQBIWMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC3=CC=CC=C3C2=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-2-amine, 3-methoxy- typically involves the introduction of the amine and methoxy groups onto the fluorene backbone. One common method is the nucleophilic substitution reaction where a suitable fluorene derivative is reacted with an amine source under basic conditions. For example, 2-bromo-3-methoxyfluorene can be treated with ammonia or an amine in the presence of a base like sodium hydroxide to yield Fluoren-2-amine, 3-methoxy-.
Industrial Production Methods
Industrial production of Fluoren-2-amine, 3-methoxy- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
Palladium-mediated coupling dominates the reactivity of fluoren-2-amine derivatives, enabling functionalization via C–C or C–N bond formation.
Nucleophilic Substitution
The methoxy group at position 3 directs substitution reactions due to its electron-donating nature.
| Reaction Type | Reagent | Conditions | Yield | Product |
|---|---|---|---|---|
| Alkoxylation | Ethyl iodide, K₂CO₃ | ACN, 40°C, 5h | 71% | 2-Ethoxyfluorene |
| Amination | Hydrazine, paraformaldehyde | NaBH₃CN, CH₃OH | 80% | Dimethylamino derivatives |
Alkylation/Alkenylation
Manganese-catalyzed transformations enable direct C–H functionalization.
Oxidation/Reduction
Reductive methylation and nitro reduction are critical for functional group interconversion.
Key Structural Influences
-
Methoxy Group : Enhances electron density at position 3, directing electrophilic substitution and stabilizing intermediates.
-
Amine Reactivity : Participates in coupling reactions and nucleophilic attacks, enabling diverse functionalization.
Scientific Research Applications
Fluoren-2-amine, 3-methoxy- has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Fluoren-2-amine, 3-methoxy- in biological systems involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Fluoren-2-amine, 3-methoxy- with key analogs:
*Note: Data for Fluoren-2-amine, 3-methoxy- inferred from analogs.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Enhance electron density, improving charge transport in OLEDs . Methoxy groups offer moderate resonance donation compared to stronger electron donation from dimethylamino groups.
- Positional Isomerism : Methoxy at C3 (target compound) vs. C9 (’s 2f) alters conjugation pathways and steric interactions, affecting solubility and reactivity.
Physicochemical Properties
- Melting Points: N,N-bis(4-methylphenyl)fluoren-2-amine: 200–205°C . Methoxy-substituted compounds (e.g., 2f in ): Often oily or low-melting solids, suggesting Fluoren-2-amine, 3-methoxy- may exhibit similar behavior .
- Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., dichloromethane, THF) compared to nonpolar halogenated analogs. N,N-bis(4-methylphenyl)fluoren-2-amine is sparingly soluble, indicating steric hindrance from bulky substituents .
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